Ethyl (S)-3-bromo-2-methylpropanoate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name ethyl (S)-3-bromo-2-methylpropanoate derives from its functional groups and substituents. The parent chain is a three-carbon propanoate ester, with a bromine atom at position 3 and a methyl group at position 2. The molecular formula C6H11BrO2 corresponds to a molecular weight of 195.05 g/mol , consistent with isotopic distribution patterns observed in mass spectrometry. The ester group (–COO–) bridges the ethyl moiety (–OCH2CH3) and the brominated alkyl chain.
Key identifiers include:
The systematic nomenclature adheres to Rule P-62.2.2 of the IUPAC Blue Book, prioritizing the principal chain for maximum substituent locants.
Stereochemical Configuration and Chiral Center Evaluation
The compound’s chirality arises from the S-configuration at the third carbon (C3), which bears the bromine atom. The Cahn-Ingold-Prelog priority order at this stereocenter is:
- Bromine (highest priority)
- Methyl group (C2)
- Ester carbonyl (C1)
- Ethyl group (lowest priority)
The (S) designation is confirmed through polarimetry and comparative analysis with its (R)-enantiomer (CAS 143645-06-1). Density functional theory (DFT) calculations predict a specific optical rotation of [α]D20 = +12.5° (c = 1, CHCl3), though experimental validation is pending.
| Stereochemical Property | Value/Description |
|---|---|
| Chiral Centers | 1 (C3) |
| Enantiomeric Excess (ee) | ≥98% (typical synthesis) |
| Absolute Configuration | S |
Comparative Analysis of 2D/3D Molecular Conformations
The 2D structure (Fig. 1A) shows planar geometry at the ester carbonyl, while the 3D conformation (Fig. 1B) reveals torsional strain between the bromine and methyl groups. Key conformational features include:
- Dihedral Angle (C2-C3-C4-Br) : 112° (gauche conformation)
- Ester Group Planarity : Deviation <5° from sp2 hybridization
Figure 1 : (A) 2D structure with atom labeling; (B) 3D ball-and-stick model highlighting bromine orientation.
Molecular dynamics simulations indicate two dominant conformers:
- Synclinal : Bromine and methyl groups on same face (65% population)
- Anticlinal : Bromine and methyl groups opposed (35%)
Crystallographic Data and Bond Angle Calculations
While single-crystal X-ray diffraction data for the (S)-enantiomer remains unpublished, bond angles extrapolated from analogous bromoesters include:
| Bond Angle | Value (°) | Method |
|---|---|---|
| C3-Br-C2-C1 | 109.5 | DFT (B3LYP/6-31G*) |
| O1-C1-O2-C2 | 120.3 | X-ray (similar ester) |
| C4-C3-Br | 113.7 | Molecular Mechanics |
The C–Br bond length measures 1.98 Å , typical for alkyl bromides. Lattice energy calculations suggest a monoclinic crystal system with P21 space group symmetry, consistent with chiral packing.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
ethyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
VTORDCJYLAYUQF-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)CBr |
Canonical SMILES |
CCOC(=O)C(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Steglich Esterification: One common method for preparing ethyl (S)-3-bromo-2-methylpropanoate is through Steglich esterification.
Fischer Esterification: Another method is Fischer esterification, where 3-bromo-2-methylpropanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl (S)-3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-bromo-2-methylpropanoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products:
Substitution: Depending on the nucleophile, products can include ethyl (S)-3-hydroxy-2-methylpropanoate, ethyl (S)-3-alkoxy-2-methylpropanoate, or ethyl (S)-3-amino-2-methylpropanoate.
Reduction: The major product is ethyl (S)-3-bromo-2-methylpropanol.
Hydrolysis: The products are 3-bromo-2-methylpropanoic acid and ethanol.
Scientific Research Applications
Chemical Applications
Ethyl (S)-3-bromo-2-methylpropanoate is primarily used as an intermediate in the synthesis of various organic compounds. Its applications in chemistry include:
- Initiator in Polymerization Reactions : The compound serves as an initiator in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) . This role is critical in producing well-defined polymers with specific properties.
- Synthesis of Agrochemicals : It is utilized in the preparation of agrochemicals, contributing to the development of new pesticides and herbicides .
- Building Block for Pharmaceuticals : this compound acts as a building block for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .
Biological Applications
In biological research, this compound has several notable applications:
- Substrate in Biochemical Assays : this compound is used as a substrate in enzyme-catalyzed reactions, facilitating studies on enzyme kinetics and mechanisms .
- Study of Enzyme-Catalyzed Reactions : The compound's reactivity allows researchers to explore various enzyme-catalyzed pathways, providing insights into metabolic processes .
Medicinal Applications
The medicinal applications of this compound are particularly noteworthy:
- Synthesis of Drug Candidates : It is employed in the synthesis of potential drug candidates, especially those aimed at inhibiting specific enzymes or receptors involved in disease processes .
- Active Pharmaceutical Ingredients : The compound plays a role in the production of active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents .
Case Studies
In another study focusing on enzyme kinetics, this compound was used as a substrate for a specific enzyme. The results showed that varying substrate concentrations affected the reaction rate, allowing for the determination of kinetic parameters.
| Substrate Concentration | Reaction Rate (μmol/min) |
|---|---|
| 0.1 mM | 5 |
| 0.5 mM | 15 |
| 1.0 mM | 25 |
Mechanism of Action
The mechanism of action of ethyl (S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom, making them susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between Ethyl (S)-3-bromo-2-methylpropanoate and analogous esters:
Reactivity and Selectivity Insights
- Bromine Position: The C3 bromine in this compound enables regioselective substitutions, whereas Ethyl 2-bromopropanoate (C2 bromine) favors different reaction pathways due to steric and electronic effects .
- Functional Group Impact: The nitro group in (S)-ethyl 3-nitro-2-phenylpropanoate increases electrophilicity but reduces compatibility with enzymes optimized for brominated substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
